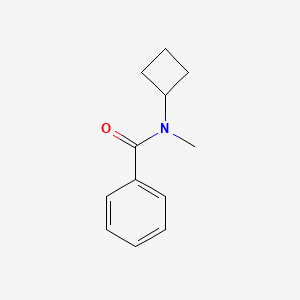
N-cyclobutyl-N-methyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-N-methyl-benzamide is an organic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.2536 g/mol . This compound features a benzamide core with a cyclobutyl and a methyl group attached to the nitrogen atom. It is a member of the benzamide family, which is known for its diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclobutyl-N-methyl-benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, typically involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-N-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve nucleophiles such as halides or alkoxides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclobutyl-N-methyl-benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the pharmaceutical, paper, and plastic industries as an intermediate product.
Mechanism of Action
The mechanism of action of N-cyclobutyl-N-methyl-benzamide involves its interaction with molecular targets and pathways. For instance, N-substituted benzamides, including this compound, can inhibit NF-kB activation and induce apoptosis through separate mechanisms . This compound may act by inhibiting the breakdown of I-kB, thereby preventing NF-kB activation and promoting programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclobutyl-N-methyl-benzamide include other N-substituted benzamides such as:
- N-cyclobutyl-benzamide
- N-methyl-benzamide
- N-cyclopropyl-N-methyl-benzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclobutyl and methyl groups on the nitrogen atom differentiates it from other benzamides and may influence its reactivity and interactions with biological targets .
Properties
CAS No. |
335602-97-6 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-cyclobutyl-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-13(11-8-5-9-11)12(14)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI Key |
QAAGQIMSYFWKMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

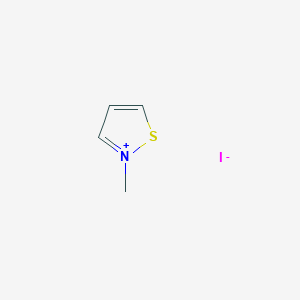
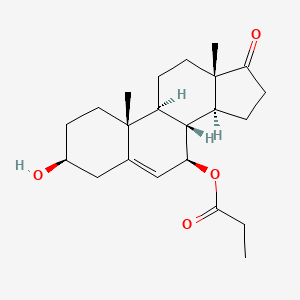
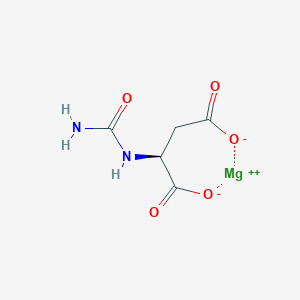
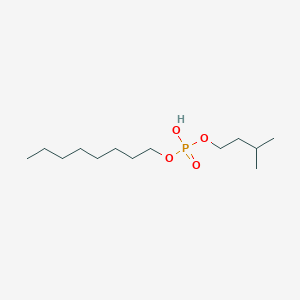
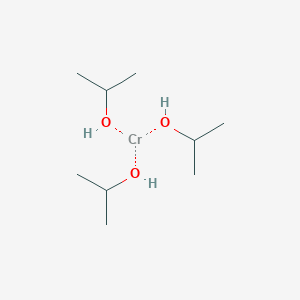
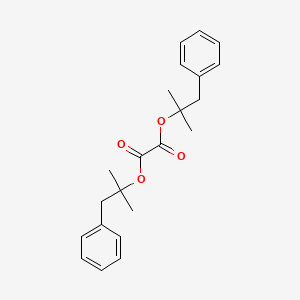
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)




